4-Bromo-3-chloro-2-methoxypyridine
Overview
Description
4-Bromo-3-chloro-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, featuring bromine, chlorine, and methoxy substituents on the pyridine ring
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that compounds involved in sm cross-coupling play a crucial role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The sm cross-coupling reaction, in which similar compounds are involved, results in the formation of carbon–carbon bonds . This is a key process in the synthesis of various organic compounds.
Action Environment
It’s known that the sm cross-coupling reaction, where similar compounds are used, benefits from exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method is the bromination of 2-methoxypyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable catalyst and solvent. For example, bromination can be carried out using bromine in acetic acid, followed by chlorination using thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines or modified pyridine rings.
Scientific Research Applications
4-Bromo-3-chloro-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-3-methoxypyridine: Similar structure with different substitution pattern.
3-Bromo-4-chloro-2-methoxypyridine: Another isomer with a different arrangement of substituents.
4-Bromo-3-chloro-2-methylpyridine: Similar compound with a methyl group instead of a methoxy group.
Uniqueness
4-Bromo-3-chloro-2-methoxypyridine is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a versatile platform for further chemical modifications and the development of novel compounds with desired properties.
Properties
IUPAC Name |
4-bromo-3-chloro-2-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCPCFIBEWFBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297241 | |
Record name | 4-Bromo-3-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-27-3 | |
Record name | 4-Bromo-3-chloro-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-chloro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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